Home > Products > Screening Compounds P96440 > FH535 sodium salt
FH535 sodium salt -

FH535 sodium salt

Catalog Number: EVT-10927674
CAS Number:
Molecular Formula: C13H9Cl2N2NaO4S
Molecular Weight: 383.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FH535 sodium salt is classified as a chemical compound with the molecular formula C11_{11}H10_{10}N2_{2}NaO4_{4}S. It is commercially available from suppliers such as Sigma-Aldrich and MedchemExpress, where it is often listed under various synonyms including β-Catenin/Tcf inhibitor and N-(2-Methyl-4-nitro)- .

Synthesis Analysis

Methods and Technical Details

The synthesis of FH535 sodium salt typically involves multi-step organic reactions. While specific proprietary methods may vary among manufacturers, the general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are reacted through various organic transformations.
  2. Reactions: Key reactions may include nitration, coupling, and sulfonation to achieve the desired functional groups.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological studies.

For instance, one reported method involves the nitration of an aromatic compound followed by a series of coupling reactions to introduce the required substituents .

Molecular Structure Analysis

Structure and Data

The molecular structure of FH535 sodium salt features a complex arrangement that allows it to interact with specific proteins involved in cell signaling. The compound has a core structure that includes:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Nitro Group: Influencing electronic properties and reactivity.
  • Sodium Salt Form: Enhancing solubility in aqueous environments.

The structural formula can be represented as follows:

C11H10N2NaO4S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{NaO}_{4}\text{S}

Data from crystallographic studies may reveal bond lengths, angles, and spatial orientation critical for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

FH535 sodium salt primarily functions by inhibiting the Wnt/β-catenin signaling pathway through competitive binding to β-catenin. Key reactions include:

  1. Inhibition of β-Catenin Binding: The compound prevents β-catenin from interacting with T-cell factor/lymphoid enhancer factor transcription factors, thereby inhibiting downstream gene expression.
  2. Cell Viability Assays: In vitro studies show that FH535 can reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Experimental results demonstrate that treatment with FH535 leads to significant changes in cell cycle progression and decreases in markers associated with cancer cell survival .

Mechanism of Action

Process and Data

The mechanism of action of FH535 sodium salt involves several steps:

  1. Binding Affinity: FH535 binds to the β-catenin protein, disrupting its ability to translocate to the nucleus.
  2. Transcriptional Regulation: This inhibition prevents the transcription of target genes associated with cell proliferation, such as Cyclin D1 and c-Myc.
  3. Cellular Outcomes: The result is reduced cell growth and increased apoptosis in cancer cells exhibiting Wnt pathway activation.

Studies have shown that this mechanism effectively reduces tumor growth in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FH535 sodium salt exhibits several noteworthy physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Highly soluble in water due to its sodium salt form, facilitating its use in biological assays.
  • Stability: Stable under standard laboratory conditions but should be protected from light to prevent degradation.

Chemical analyses often include assessments of purity using high-performance liquid chromatography and spectroscopic methods such as nuclear magnetic resonance spectroscopy .

Applications

Scientific Uses

FH535 sodium salt has multiple scientific applications, particularly in cancer research:

  1. Cancer Therapeutics: Its ability to inhibit Wnt/β-catenin signaling makes it a candidate for treating cancers such as colorectal cancer, hepatocellular carcinoma, and esophageal cancer.
  2. Cell Signaling Studies: Researchers utilize FH535 to investigate the roles of Wnt signaling in various cellular processes, including differentiation, migration, and survival.
  3. Drug Development: As a lead compound, FH535 serves as a template for developing new inhibitors targeting similar pathways involved in oncogenesis .
Molecular Mechanisms of FH535 in Oncogenic Signaling Pathways

Inhibition of Canonical Wnt/β-Catenin Signaling Cascade

FH535 sodium salt exerts potent anticancer effects primarily through selective inhibition of the canonical Wnt/β-catenin pathway. This pathway exhibits constitutive activation in diverse carcinomas due to mutations in Adenomatous Polyposis Coli (APC), AXIN, or β-catenin (CTNNB1) genes, leading to nuclear accumulation of β-catenin and transcriptional dysregulation [1] [7]. FH535 disrupts this cascade via two interconnected molecular mechanisms:

Disruption of β-Catenin/T-Cell-Specific Factor Transcriptional Complex Formation

FH535 directly inhibits the protein-protein interaction between β-catenin and T-Cell-Specific Factor/Lymphoid Enhancer-Binding Factor transcription factors in the nucleus. Biochemical analyses demonstrate that FH535 binds to the Armadillo repeat domain of β-catenin, thereby sterically hindering its association with T-Cell-Specific Factor. This disruption prevents transcriptional initiation at Wnt-responsive elements [2]. In colon cancer models (HT29/SW480 cells), FH535 (20 μM, 48h) reduced β-catenin/T-Cell-Specific Factor complex occupancy on target gene promoters by >60%, as quantified by chromatin immunoprecipitation assays [2].

Suppression of Nuclear β-Catenin Translocation and Downstream Target Gene Expression

Concomitantly, FH535 diminishes β-catenin nuclear shuttling by modulating upstream regulators. In hepatocellular carcinoma (HepG2 cells), FH535 (10–20 μg/ml, 48h) reduced cytosolic β-catenin by 50–70% and nuclear β-catenin by 65–80% via western blotting of fractionated proteins. This occurred through reactivation of the β-catenin destruction complex, evidenced by 2.5-fold increased phosphorylation of β-catenin at Ser³³/³⁷/Thr⁴¹ residues [1]. Consequently, FH535 downregulates oncogenic β-catenin target genes:

Table 1: FH535-Mediated Suppression of Key Wnt/β-Catenin Target Genes

GeneFunctionReductionCancer Model
Cyclin D1Cell cycle progression70–80% (mRNA/protein)Colon cancer (HT29)
c-MYCProliferation/metabolism60–75% (mRNA/protein)Hepatocellular (HepG2)
SurvivinApoptosis inhibition55–65% (protein)Pancreatic cancer
Inducible Nitric Oxide SynthaseNitric oxide production70% (mRNA) / 65% (NO)Hepatocellular (HepG2)

Notably, nitric oxide synthase and nitric oxide reductions impair survival signaling in hepatocellular carcinoma [1]. The cumulative effect is G₁/S cell cycle arrest and apoptosis.

Dual Modulation of Peroxisome Proliferator-Activated Receptor Gamma/Delta Activity and Coactivator Recruitment

FH535 exhibits paradoxical modulation of Peroxisome Proliferator-Activated Receptors, acting as a partial agonist at low concentrations (<5 μM) and a competitive antagonist at therapeutic concentrations (>10 μM). It binds the ligand-binding domain of Peroxisome Proliferator-Activated Receptor Gamma and Peroxisome Proliferator-Activated Receptor Delta, displacing natural ligands (e.g., prostaglandin J₂) and synthetic agonists (e.g., rosiglitazone) [2] [8]. Crucially, FH535 impedes recruitment of coactivators essential for transcriptional activity:

  • CREB-Binding Protein/P300: FH535 reduces Peroxisome Proliferator-Activated Receptor Gamma-CREB-Binding Protein interaction by 80% in fluorescence resonance energy transfer assays, blunting transactivation of fatty acid metabolism genes [8].
  • Nuclear Receptor Coactivator 1: Occupancy on Peroxisome Proliferator-Activated Receptor Delta-responsive elements decreases by 75% in chromatin immunoprecipitation sequencing [3].

Table 2: FH535 Regulation of Peroxisome Proliferator-Activated Receptor Isoforms and Target Genes

Peroxisome Proliferator-Activated Receptor IsoformFH535 ActivityCoregulator ImpactRegulated Genes (Change)
GammaAntagonism↓ CREB-Binding Protein (80%)ADIPOQ (↓70%), FABP4 (↓65%)
DeltaAntagonism↓ Nuclear Receptor Coactivator 1 (75%)ANGPTL4 (↓60%), PDK4 (↓55%)

This dual Peroxisome Proliferator-Activated Receptor modulation contributes to FH535’s metabolic reprogramming effects, suppressing lipogenic and angiogenic pathways in pancreatic and colon cancers [3] [8].

Synergistic Attenuation of Epithelial-to-Mesenchymal Transition Phenotypes

FH535 reverses epithelial-to-mesenchymal transition, a critical process in metastasis, by coordinately regulating cadherin expression and mesenchymal transcription factors:

Upregulation of E-Cadherin and Downregulation of Mesenchymal Markers

In pancreatic and colon cancer models, FH535 (10 μM, 72h) restores epithelial phenotypes by:

  • E-Cadherin Upregulation: 3.5-fold increase in membrane-localized E-cadherin via immunofluorescence, reinforcing cell-cell adhesion [2].
  • Vimentin Suppression: 60–70% reduction in protein levels (western blot) [2].
  • Snail/Slug Inhibition: 55–65% decrease in nuclear Snail (immunohistochemistry) and 50% downregulation of Slug mRNA (quantitative polymerase chain reaction) [2] [8].

These changes correlate with functional impairment:

  • Invadopodia Reduction: 80% decrease in matrix-degrading invadopodia (phalloidin/cortactin staining) [8].
  • Matrix Metalloproteinase 9 Activity: 75% suppression (zymography) [2].

Table 3: FH535 Effects on Epithelial-to-Mesenchymal Transition Markers

MarkerChangeMagnitudeFunctional Consequence
E-Cadherin3.5-foldEnhanced cell adhesion
Vimentin60–70%Loss of cytoskeletal plasticity
Snail55–65%Reduced invasion transcription
Matrix Metalloproteinase 975%Impaired extracellular matrix degradation

Cross-Talk with Non-Canonical Signaling Pathways

FH535’s efficacy extends beyond canonical targets through multi-pathway modulation:

  • Platelet-Derived Growth Factor Receptor/Src Axis: In β-catenin-activated pancreatic cancers, FH535 abolishes autocrine platelet-derived growth factor signaling. It reduces platelet-derived growth factor B expression by 60% (enzyme-linked immunosorbent assay), preventing platelet-derived growth factor receptor autophosphorylation and subsequent Src kinase activation. Combining FH535 with Src inhibitor dasatinib synergistically inhibits metastasis (90% reduction in lung nodules) [8].
  • Sterol Regulatory Element-Binding Transcription Factor 2-Cholesterol Synthesis: RNA sequencing of lymphoma cells revealed β-catenin directly regulates Sterol Regulatory Element-Binding Transcription Factor 2 targets (HMGCR, SQLE). FH535 treatment downregulates these genes by 50–60%, depleting oncogenic cholesterol [4].
  • Early Growth Response Protein 1 Networks: In colon cancer, FH535 suppresses β-catenin-induced Early Growth Response Protein 1, a metastasis activator, by 70% (western blot) [2].
  • Poly(ADP-Ribose) Polymerase 1/Tankyrase Inhibition: Though not a direct target, FH535 enhances tankyrase inhibitors by destabilizing β-catenin-axin complexes [7].

These interactions position FH535 as a multi-functional inhibitor capable of disrupting oncogenic signaling networks across cancer types.

Properties

Product Name

FH535 sodium salt

IUPAC Name

sodium;(2,5-dichlorophenyl)sulfonyl-(2-methyl-4-nitrophenyl)azanide

Molecular Formula

C13H9Cl2N2NaO4S

Molecular Weight

383.2 g/mol

InChI

InChI=1S/C13H9Cl2N2O4S.Na/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15;/h2-7H,1H3;/q-1;+1

InChI Key

KUOWFVORCZBNQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[N-]S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.